

Stability of Nitrous Acid in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrous acid

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Abstract

Nitrous acid (HNO_2) is a weak, monobasic acid that is of significant interest in various fields, including atmospheric chemistry, organic synthesis, and pharmaceutical development. However, its utility is often complicated by its inherent instability in aqueous solutions. This technical guide provides a comprehensive overview of the stability of **nitrous acid** in aqueous media, detailing its decomposition pathways, kinetics, and the primary factors that influence its degradation. Detailed experimental protocols for the analysis of **nitrous acid** stability are provided, along with quantitative data compiled from the literature. This document aims to serve as a valuable resource for professionals requiring a thorough understanding of **nitrous acid**'s behavior in solution.

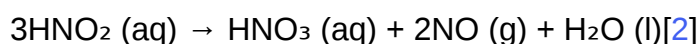
Introduction

Nitrous acid (HNO_2) is a crucial reagent and intermediate in numerous chemical processes. In the pharmaceutical industry, it is instrumental in the diazotization of primary aromatic amines, a key step in the synthesis of a wide range of compounds. Despite its importance, **nitrous acid** is notoriously unstable and is typically prepared in situ for immediate consumption by acidifying a solution of a nitrite salt, such as sodium nitrite.^{[1][2]} The decomposition of **nitrous acid** can lead to the formation of various nitrogen oxides, which can impact reaction yields, product purity, and safety. A thorough understanding of its stability is therefore critical for process control and optimization.

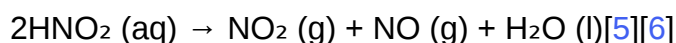
Decomposition Pathways of Nitrous Acid

The primary mechanism for the decomposition of **nitrous acid** in an aqueous solution is disproportionation, a redox reaction where **nitrous acid** is simultaneously oxidized and reduced.^{[3][4]} The overall reaction is influenced by factors such as temperature and the concentration of the solution.^[2]

In warm or concentrated solutions, three molecules of **nitrous acid** decompose to form nitric acid (HNO₃), nitric oxide (NO), and water:



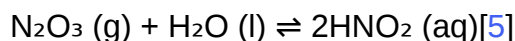
A two-step mechanism is also proposed, particularly in the gas phase and in aqueous solution, which involves the formation of nitrogen dioxide (NO₂) and nitric oxide (NO):



The nitrogen dioxide produced can then react with water to yield nitric acid and **nitrous acid**:



The equilibrium between **nitrous acid** and dinitrogen trioxide (N₂O₃) is also a key aspect of its chemistry in solution, especially in concentrated forms which may appear as a pale blue liquid.^[5]



Chemical Equilibrium and Decomposition Visualization

The following diagrams illustrate the key reactions involved in the decomposition of **nitrous acid** in an aqueous solution.

Figure 1: Disproportionation of Nitrous Acid

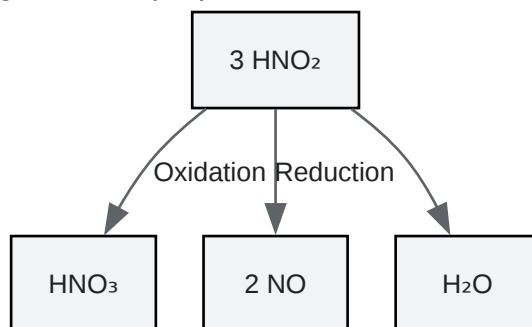
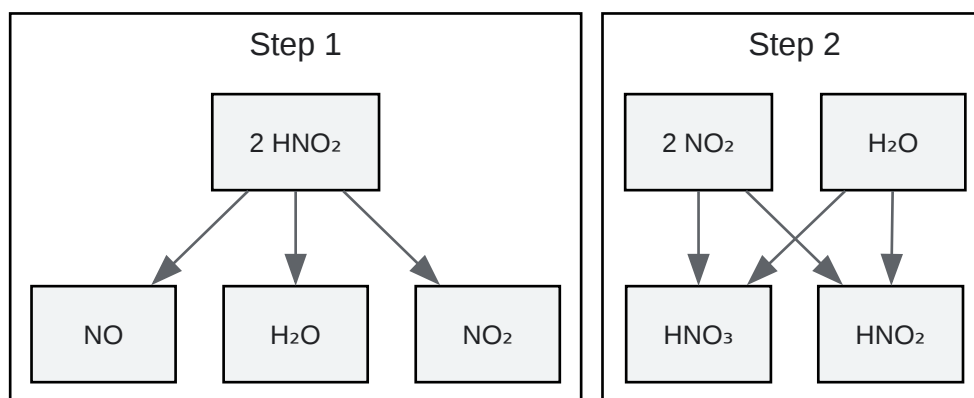
[Click to download full resolution via product page](#)Figure 1: Disproportionation of **Nitrous Acid** (Overall Reaction)

Figure 2: Two-Step Decomposition Pathway

[Click to download full resolution via product page](#)Figure 2: Two-Step Decomposition Pathway of **Nitrous Acid**

Factors Influencing Stability

Several factors can significantly impact the stability of **nitrous acid** in aqueous solutions:

- **Temperature:** The decomposition of **nitrous acid** is accelerated at higher temperatures. For practical applications, it is often recommended to prepare and use **nitrous acid** solutions at ice-cold temperatures to minimize degradation.[5][7]

- **Concentration:** More concentrated solutions of **nitrous acid** tend to decompose more rapidly.[\[2\]](#)
- **pH:** The stability of **nitrous acid** is pH-dependent. In acidic conditions, the equilibrium favors the formation of the less stable **nitrous acid**, leading to faster decomposition.
- **Presence of Other Species:** The presence of certain ions and organic compounds can influence the rate of decomposition.

Quantitative Data

The following tables summarize key quantitative data related to the stability and properties of **nitrous acid** in aqueous solutions.

Table 1: Thermodynamic and Dissociation Data

Parameter	Value	Temperature (°C)	Reference
Acid Dissociation Constant (pKa)	3.15	25	[1]
Henry's Law Coefficient	$49 \pm 3 \text{ M atm}^{-1}$	25	[8]
Enthalpy of Solution ($\Delta H^\circ_{\text{sol}}$)	$-9.7 \pm 0.3 \text{ kcal mol}^{-1}$	0-30	[8]
Entropy of Solution ($\Delta S^\circ_{\text{sol}}$)	$-24.8 \pm 0.7 \text{ cal mol}^{-1} \text{ K}^{-1}$	0-30	[8]

Table 2: Kinetic Data for Decomposition Reactions

Reaction	Rate Constant (k)	Temperature (°C)	Reference
$2\text{HNO}_2 \rightleftharpoons \text{NO} + \text{NO}_2 + \text{H}_2\text{O}$ (forward)	$13.4 \pm 1.0 \text{ M}^{-1}\text{s}^{-1}$	22	[8]
$\text{NO} + \text{NO}_2 + \text{H}_2\text{O} \rightleftharpoons 2\text{HNO}_2$ (reverse)	$(1.6 \pm 0.1) \times 10^8 \text{ M}^{-1}\text{s}^{-1}$	22	[8]
$2\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{H}^+ + \text{NO}_3^- + \text{HNO}_2$	$(8.4 \pm 1.5) \times 10^7 \text{ M}^{-1}\text{s}^{-1}$	22	[8]
Simplified Rate Law (overall decomposition)	$1.34 \times 10^{-6} \text{ M}^{-1}\text{s}^{-1}$	Not Specified	[9]
Activation Energy (simplified rate law)	107 kJ mol ⁻¹	Not Specified	[9][10]

Experimental Protocols

Accurate determination of **nitrous acid** concentration and its rate of decomposition is crucial for research and process development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Nitrous Acid (Azo Dye Method)

This method is based on the Griess reaction, where **nitrous acid** diazotizes an aromatic amine, which then couples with another aromatic compound to form a colored azo dye. The intensity of the color is proportional to the **nitrous acid** concentration.

Reagents and Apparatus:

- Thermo Scientific model double beam spectrophotometer or equivalent.
- Sulfanilamide solution: Dissolve 5 g of sulfanilamide in a mixture of 50 ml concentrated HCl and 300 ml of Mille-Q water, then dilute to 500 ml.

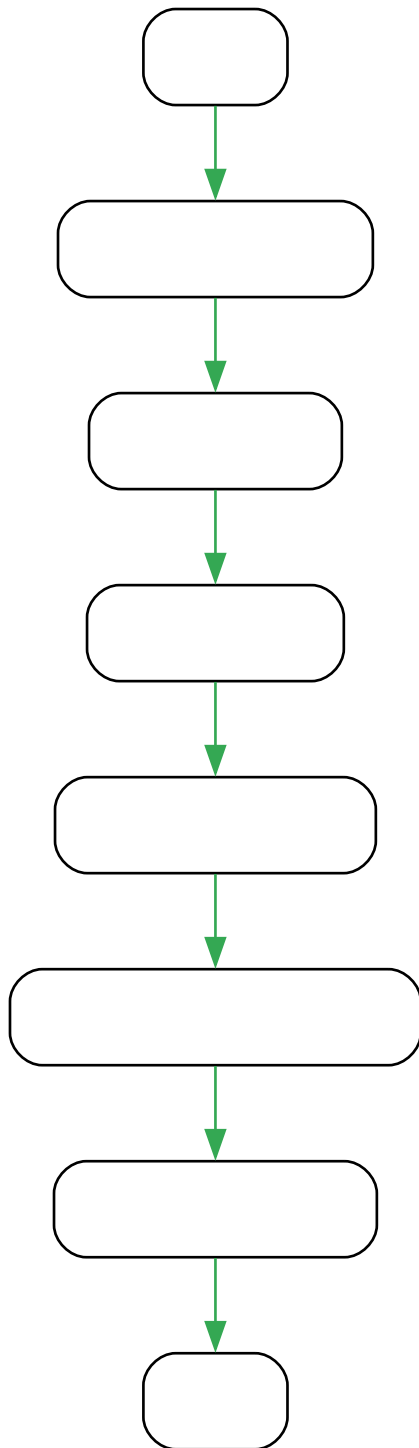
- N-(1-naphthyl)-ethylene diamine dihydrochloride (NED) solution: Dissolve 0.5 g of NED in 500 ml of Mille-Q water and store in a dark bottle.
- Standard **nitrous acid** solutions: Prepared by dissolving A.R. grade sodium nitrite in Mille-Q water.
- 1 M Nitric Acid.
- Mille-Q water (conductivity < 0.5 $\mu\text{S cm}^{-1}$).

Procedure:

- Pipette an aliquot of the sample containing **nitrous acid** into a 10 ml volumetric flask.
- Add 0.1 ml of the sulfanilamide solution and allow the reaction to proceed for 8 minutes. This forms the diazonium salt.
- Add 0.1 ml of the NED solution and mix thoroughly to allow the color to develop.
- Make up the volume to 10 ml with 1 M nitric acid.
- Prepare a reagent blank using the same procedure but with Mille-Q water instead of the sample.
- Measure the absorbance of the solution at 540 nm against the reagent blank.
- Determine the concentration of **nitrous acid** from a calibration curve prepared using standard solutions.

Workflow Diagram:

Figure 3: Spectrophotometric Analysis Workflow



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Figure 3: Spectrophotometric Analysis Workflow

Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is ideal for studying the rapid decomposition of **nitrous acid**. It involves the rapid mixing of reactants and monitoring the change in absorbance over a very short timescale.

[\[11\]](#)[\[12\]](#)

Apparatus:

- Stopped-flow spectrophotometer system.

Procedure:

- Load one syringe of the stopped-flow instrument with a freshly prepared solution of sodium nitrite and the other with a strong acid (e.g., HCl or H₂SO₄) to generate **nitrous acid** in situ.
- Initiate the rapid mixing of the two solutions. The newly formed **nitrous acid** solution flows into the observation cell.
- The flow is abruptly stopped, and the change in absorbance at a characteristic wavelength for **nitrous acid** (around 350-380 nm) is monitored over time (milliseconds to seconds).[\[5\]](#)
- The initial rate of the decomposition reaction can be determined from the slope of the absorbance versus time plot at the beginning of the reaction.
- By varying the initial concentrations of the reactants, the order of the reaction and the rate constant can be determined.[\[12\]](#)

Analysis by Chemiluminescence

Chemiluminescence detection offers high sensitivity for measuring nitric oxide (NO), a primary decomposition product of **nitrous acid**.

Apparatus:

- Chemiluminescence NO_x analyzer.
- Purge vessel.

- Reaction solution (e.g., ascorbic acid in glacial acetic acid).

Procedure:

- The chemiluminescence detector is based on the reaction of NO with ozone (O_3) to produce excited NO_2 , which then emits light as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.
- To measure **nitrous acid**, it is first reduced to NO. A common method involves injecting the sample into a purge vessel containing a reducing agent, such as ascorbic acid in a strongly acidic medium.[4]
- The NO produced is then carried by an inert gas stream into the chemiluminescence analyzer.
- The signal from the detector is integrated to determine the total amount of NO generated, which corresponds to the initial amount of **nitrous acid** in the sample.

Conclusion

The stability of **nitrous acid** in aqueous solutions is a critical consideration for its application in research and industry. Its decomposition via disproportionation is influenced by temperature, concentration, and pH. For applications requiring stable **nitrous acid** solutions, it is imperative to work at low temperatures and to use the solution promptly after its in situ preparation. The experimental protocols outlined in this guide provide robust methods for quantifying **nitrous acid** and studying its decomposition kinetics, enabling better control and optimization of processes involving this versatile reagent.

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- To cite this document: BenchChem. [Stability of Nitrous Acid in Aqueous Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219327#nitrous-acid-stability-in-aqueous-solution]

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